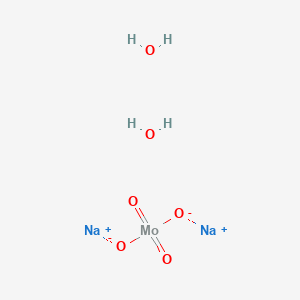
Dioxo-2,4-dioxa-3-molybda-1,5-disodapentane dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium molybdate dihydrate is an inorganic compound with the chemical formula Na₂MoO₄·2H₂O. It is a white crystalline powder that is highly soluble in water. This compound is widely used in various industries due to its unique properties, including its role as a source of molybdenum, an essential trace element for plants and animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium molybdate dihydrate is typically synthesized by dissolving molybdenum trioxide (MoO₃) in sodium hydroxide (NaOH) at temperatures between 50°C and 70°C. The resulting solution is then crystallized to obtain the dihydrate form. The reaction can be represented as follows: [ \text{MoO}_3 + 2\text{NaOH} + \text{H}_2\text{O} \rightarrow \text{Na}_2\text{MoO}_4·2\text{H}_2\text{O} ] If crystallized below 10°C, the decahydrate form is obtained, while crystallization above 10°C yields the dihydrate form .
Industrial Production Methods: In industrial settings, sodium molybdate dihydrate is produced by roasting molybdenum ore to obtain molybdenum trioxide, which is then reacted with sodium hydroxide. An alternative method involves microwave-enhanced roasting and alkali leaching of molybdenum concentrate, which offers higher efficiency and lower energy consumption .
Types of Reactions:
Reduction: Sodium molybdate dihydrate can be reduced to molybdenum(IV) oxide (MoO₂) using sodium borohydride (NaBH₄): [ \text{Na}_2\text{MoO}_4 + \text{NaBH}_4 + 2\text{H}_2\text{O} \rightarrow \text{NaBO}_2 + \text{MoO}_2 + 2\text{NaOH} + 3\text{H}_2 ]
Substitution: It reacts with dithiophosphate acids to form molybdenum dithiophosphate complexes: [ \text{Na}_2\text{MoO}_4 + (\text{RO})_2\text{PS}_2\text{H} \rightarrow [\text{MoO}_2(\text{S}_2\text{P}(\text{OR})_2)_2] ]
Common Reagents and Conditions:
- Sodium borohydride for reduction reactions.
- Dithiophosphate acids for substitution reactions.
Major Products:
- Molybdenum(IV) oxide (MoO₂)
- Molybdenum dithiophosphate complexes
Scientific Research Applications
Sodium molybdate dihydrate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of polyoxometalates and as a catalyst in various chemical reactions.
Biology: It serves as a micronutrient in fertilizers, promoting plant growth by facilitating enzymatic reactions.
Medicine: Research has explored its potential in treating copper deficiency-related conditions, such as Menkes disease.
Industry: It is employed as a corrosion inhibitor in industrial cooling systems and automotive antifreeze solutions .
Mechanism of Action
The primary mechanism by which sodium molybdate dihydrate exerts its effects is through the formation of a passivation layer on metal surfaces, which inhibits corrosion. In biological systems, it acts as a cofactor for various enzymes, facilitating redox reactions and other metabolic processes .
Comparison with Similar Compounds
- Sodium tungstate (Na₂WO₄)
- Sodium chromate (Na₂CrO₄)
- Ammonium molybdate ((NH₄)₆Mo₇O₂₄)
Comparison:
Sodium molybdate dihydrate vs. Sodium tungstate: Both compounds are used as corrosion inhibitors, but sodium molybdate dihydrate is preferred in applications requiring lower conductivity.
Sodium molybdate dihydrate vs. Sodium chromate: Sodium molybdate dihydrate is less toxic and environmentally friendly compared to sodium chromate.
Sodium molybdate dihydrate vs. Ammonium molybdate: While both are sources of molybdenum, sodium molybdate dihydrate is more commonly used in industrial applications due to its stability and solubility .
Biological Activity
Dioxo-2,4-dioxa-3-molybda-1,5-disodapentane dihydrate is a chemical compound with significant biological activity. Its molecular formula is H4MoNa2O6, and it has a molecular weight of 241.96 g/mol. This compound has garnered attention in various fields, including biochemistry and pharmacology, due to its potential therapeutic applications.
The biological activity of this compound primarily stems from its ability to interact with biological systems at the molecular level. Research indicates that this compound may function as an enzyme inhibitor, particularly in metabolic pathways involving molybdenum-containing enzymes.
Key mechanisms include:
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic processes, thus altering biochemical pathways.
- Metal Ion Interaction: The molybdenum component can participate in redox reactions, influencing cellular oxidative stress levels.
Case Studies and Research Findings
-
Antioxidant Properties:
- A study demonstrated that this compound exhibits antioxidant properties by scavenging free radicals in vitro. This suggests potential applications in preventing oxidative stress-related diseases.
-
Enzymatic Activity Modulation:
- Research indicates that this compound can modulate the activity of certain enzymes such as xanthine oxidase. Inhibition of xanthine oxidase has implications for treating conditions like gout and hyperuricemia.
-
Bioavailability Studies:
- Investigations into the bioavailability of this compound suggest that its solubility and stability in physiological conditions enhance its potential as a therapeutic agent.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | References |
|---|---|---|
| Antioxidant Effects | Free radical scavenging | |
| Enzyme Inhibition (Xanthine Oxidase) | Modulation of enzymatic pathways | |
| Bioavailability | Enhanced solubility and stability |
Properties
Molecular Formula |
H4MoNa2O6 |
|---|---|
Molecular Weight |
241.96 g/mol |
IUPAC Name |
disodium;dioxido(dioxo)molybdenum;dihydrate |
InChI |
InChI=1S/Mo.2Na.2H2O.4O/h;;;2*1H2;;;;/q;2*+1;;;;;2*-1 |
InChI Key |
FDEIWTXVNPKYDL-UHFFFAOYSA-N |
Canonical SMILES |
O.O.[O-][Mo](=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















